molecular formula C9H6BrClN2 B597402 8-Bromo-3-chloroquinolin-4-amine CAS No. 1210225-73-2

8-Bromo-3-chloroquinolin-4-amine

Cat. No.: B597402
CAS No.: 1210225-73-2
M. Wt: 257.515
InChI Key: YPEIBGRXBQTQSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-3-chloroquinolin-4-amine is a halogenated quinoline derivative featuring a bromine atom at position 8, a chlorine atom at position 3, and an amine group at position 3. This scaffold is of interest in medicinal chemistry due to the tunability of its electronic and steric properties, which influence biological activity, solubility, and binding affinity.

Properties

CAS No.

1210225-73-2

Molecular Formula

C9H6BrClN2

Molecular Weight

257.515

IUPAC Name

8-bromo-3-chloroquinolin-4-amine

InChI

InChI=1S/C9H6BrClN2/c10-6-3-1-2-5-8(12)7(11)4-13-9(5)6/h1-4H,(H2,12,13)

InChI Key

YPEIBGRXBQTQSP-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=CN=C2C(=C1)Br)Cl)N

Synonyms

4-Amino-8-bromo-3-chloroquinoline

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural and molecular features of 8-Bromo-3-chloroquinolin-4-amine with its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Purity/Notes
This compound Not explicitly provided C₉H₆BrClN₂ ~257.5 (estimated) 8-Br, 3-Cl, 4-NH₂ Target compound
8-Bromo-7-chloroquinolin-3-amine 2091268-96-9 C₉H₆BrClN₂ 257.51 8-Br, 7-Cl, 3-NH₂ Commercial availability
8-Bromo-2,4-dichloroquinolin-3-amine 1447949-20-3 C₉H₅BrCl₂N₂ 291.96 8-Br, 2-Cl, 4-Cl, 3-NH₂ Discontinued product
6-Bromo-4-chloroquinolin-3-amine 1897737-56-2 C₉H₆BrClN₂ 257.52 6-Br, 4-Cl, 3-NH₂ Synthesized via SnCl₂ reduction
3-Bromo-6-fluoroquinolin-8-amine 515170-53-3 C₉H₆BrFN₂ 241.06 3-Br, 6-F, 8-NH₂ Safety data available

Key Observations :

  • Substituent Position Effects: The position of halogens (Br, Cl) and the amine group significantly impacts reactivity and applications. For example, 8-Bromo-7-chloroquinolin-3-amine differs from the target compound only in the placement of Cl (7 vs.
  • Molecular Weight: Additional halogens increase molecular weight, as seen in 8-Bromo-2,4-dichloroquinolin-3-amine (291.96 g/mol vs. ~257.5 g/mol for the target).

Research Implications

  • Medicinal Chemistry: The 4-anilino-quinoline scaffold is a privileged structure in kinase inhibitor design. Substituent tuning (e.g., Br/Cl position) can modulate selectivity and potency.

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